N3-benzyl-6-chloropyridine-2,3-diamine
Description
N3-Benzyl-6-chloropyridine-2,3-diamine is a substituted pyridine derivative featuring a chlorine atom at position 6, amino groups at positions 2 and 3, and a benzyl group attached to the N3 nitrogen. Its molecular formula is C₁₂H₁₃ClN₃, with an estimated molecular weight of 233.7 g/mol (calculated from the base compound 6-chloropyridine-2,3-diamine (143.58 g/mol, ) and the addition of a benzyl group (C₇H₇)). This compound is likely explored in medicinal chemistry as a precursor or intermediate due to its structural similarity to bioactive pyridine derivatives, such as anti-HIV macrocycles and anticancer benzoquinoxalines .
Properties
Molecular Formula |
C12H12ClN3 |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
3-N-benzyl-6-chloropyridine-2,3-diamine |
InChI |
InChI=1S/C12H12ClN3/c13-11-7-6-10(12(14)16-11)15-8-9-4-2-1-3-5-9/h1-7,15H,8H2,(H2,14,16) |
InChI Key |
KNOJSVBRYKBZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(C=C2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with N3-benzyl-6-chloropyridine-2,3-diamine, including pyridine/aromatic cores, amino substituents, or benzyl groups:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Pyridine vs. Benzoquinoxaline Cores: The benzo[g]quinoxaline derivatives (e.g., Compound 3) exhibit potent anticancer activity due to their extended aromatic system, which may facilitate DNA intercalation or protein binding . In contrast, the smaller pyridine core of this compound may limit such interactions but could enhance metabolic stability.
However, this modification may reduce solubility, a critical factor in drug development. Cyclam derivatives with pyridine pendant arms demonstrate anti-HIV activity , suggesting that pyridine-containing scaffolds can target viral enzymes. The absence of a macrocyclic structure in the target compound may limit similar activity unless compensatory functional groups are introduced.
Biological Activity Trends: Benzoquinoxaline derivatives induce apoptosis via Bax activation and Bcl2 downregulation , highlighting the role of amino-substituted aromatic systems in disrupting cancer cell pathways. The target compound’s amino groups could similarly engage in hydrogen bonding or electrostatic interactions with biological targets. Diaminotoluene (m-TDA), though structurally simpler, lacks pyridine’s electronegative nitrogen, which is critical for coordinating metal ions or binding enzymatic active sites .
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